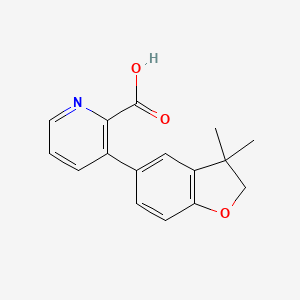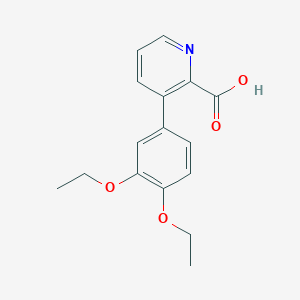
3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid, also known as DMF-5-AC, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been shown to modulate the activity of certain signaling pathways, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurons, this compound has been shown to protect against oxidative stress and neuroinflammation, potentially leading to the prevention of neurodegenerative diseases. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, which may have implications for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid has several advantages for lab experiments, including its high purity and stability, as well as its ability to penetrate cell membranes and blood-brain barrier. However, this compound also has some limitations, including its relatively high cost and limited availability in some regions.
Zukünftige Richtungen
There are several future directions for the study of 3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid, including:
1. Further optimization of the synthesis method to improve yield and reduce cost.
2. Investigation of the mechanism of action of this compound in more detail, including its effects on specific enzymes and signaling pathways.
3. Development of new this compound derivatives with improved efficacy and safety profiles for use in drug discovery.
4. Study of the potential applications of this compound in materials science, including its use in organic electronics and optoelectronics.
5. Investigation of the potential use of this compound in the treatment of neurodegenerative diseases, autoimmune diseases, and other conditions.
In conclusion, this compound is a promising chemical compound with potential applications in various scientific research fields. Further research is needed to fully understand its mechanism of action and explore its potential applications in drug discovery, materials science, and other areas.
Synthesemethoden
3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid can be synthesized through a multistep process involving the reaction of 3,3-dimethyl-2H-1-benzofuran with pyridine-2-carboxylic acid. The synthesis method has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid has shown potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of cancer and other diseases. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved efficacy and safety profiles. In materials science, this compound has been studied for its potential use in organic electronics and optoelectronics.
Eigenschaften
IUPAC Name |
3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-16(2)9-20-13-6-5-10(8-12(13)16)11-4-3-7-17-14(11)15(18)19/h3-8H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHIPOBUJDCVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=C(C=C2)C3=C(N=CC=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635174.png)
![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)
![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)

![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)

![2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)



![3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)
![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)

![2-[(2-Methylcyclopentyl)amino]pyrimidine-4-carbonitrile](/img/structure/B6635260.png)